![molecular formula C12H18O5 B14234711 Dimethyl [(1S)-3-oxocycloheptyl]propanedioate CAS No. 568590-04-5](/img/structure/B14234711.png)
Dimethyl [(1S)-3-oxocycloheptyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [(1S)-3-oxocycloheptyl]propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, with a molecular formula of C₁₀H₁₆O₅
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(1S)-3-oxocycloheptyl]propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. One common method includes the reaction of 3-oxocycloheptanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
Dimethyl [(1S)-3-oxocycloheptyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethyl [(1S)-3-oxocycloheptyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl [(1S)-3-oxocycloheptyl]propanedioate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The pathways involved include ester hydrolysis, oxidation, and reduction reactions, which are catalyzed by specific enzymes in biological systems.
類似化合物との比較
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Methyl acetoacetate
Comparison
Dimethyl [(1S)-3-oxocycloheptyl]propanedioate is unique due to its cycloheptyl ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature makes it a valuable intermediate in the synthesis of cyclic compounds and enhances its potential biological activity.
特性
CAS番号 |
568590-04-5 |
|---|---|
分子式 |
C12H18O5 |
分子量 |
242.27 g/mol |
IUPAC名 |
dimethyl 2-[(1S)-3-oxocycloheptyl]propanedioate |
InChI |
InChI=1S/C12H18O5/c1-16-11(14)10(12(15)17-2)8-5-3-4-6-9(13)7-8/h8,10H,3-7H2,1-2H3/t8-/m0/s1 |
InChIキー |
FWHZHQRJMNNYGJ-QMMMGPOBSA-N |
異性体SMILES |
COC(=O)C([C@H]1CCCCC(=O)C1)C(=O)OC |
正規SMILES |
COC(=O)C(C1CCCCC(=O)C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-](/img/structure/B14234628.png)
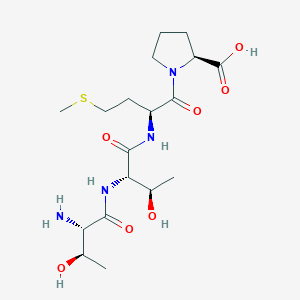
![Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-](/img/structure/B14234641.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14234644.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine](/img/structure/B14234647.png)
![5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole](/img/structure/B14234659.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14234663.png)
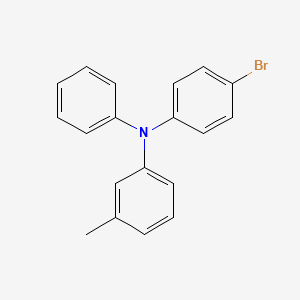
![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)

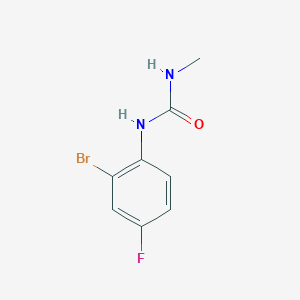
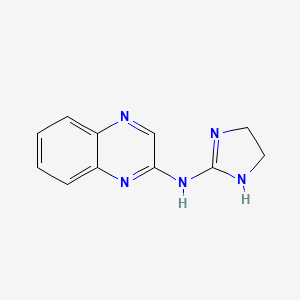
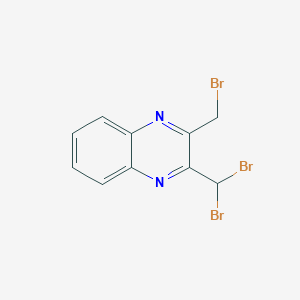
![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
